6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1333960-87-4
VCID: VC3062639
InChI: InChI=1S/C11H15N3O2S/c1-6(15)14-4-3-7-8(5-14)17-10(12)9(7)11(16)13-2/h3-5,12H2,1-2H3,(H,13,16)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS No.: 1333960-87-4

Cat. No.: VC3062639

Molecular Formula: C11H15N3O2S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide - 1333960-87-4

Specification

CAS No. 1333960-87-4
Molecular Formula C11H15N3O2S
Molecular Weight 253.32 g/mol
IUPAC Name 6-acetyl-2-amino-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C11H15N3O2S/c1-6(15)14-4-3-7-8(5-14)17-10(12)9(7)11(16)13-2/h3-5,12H2,1-2H3,(H,13,16)
Standard InChI Key WLLGDHSIQCDRFI-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N
Canonical SMILES CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N

Introduction

Chemical Identity and Structure

6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic compound featuring a fused ring system consisting of a thiophene ring connected to a partially saturated piperidine ring. The compound is characterized by several key functional groups strategically positioned around this scaffold: an acetyl group at the 6-position on the piperidine ring, an amino group at the 2-position on the thiophene ring, and an N-methylcarboxamide group at the 3-position on the thiophene ring .

This compound is uniquely identified by the CAS registry number 1333960-87-4 and the MDL number MFCD21091911, which serve as standardized identifiers in chemical databases and scientific literature . With a molecular formula of C11H15N3O2S and a molecular weight of 253.32 g/mol, the structure contains three nitrogen atoms, two oxygen atoms, and one sulfur atom .

The presence of multiple functional groups, including the acetyl, amino, and carboxamide moieties, provides various sites for potential hydrogen bonding interactions with biological targets. The thiophene ring, commonly used as a bioisostere for benzene in medicinal chemistry, contributes to the compound's potential pharmacological properties.

Table 1. Chemical Identity and Properties

PropertyValue
Chemical Name6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
CAS Number1333960-87-4
Molecular FormulaC11H15N3O2S
Molecular Weight253.32 g/mol
MDL NumberMFCD21091911
Chemical ClassTetrahydrothieno[2,3-c]pyridine derivatives
Functional GroupsAcetyl, amino, N-methylcarboxamide

Structural Context and Related Compounds

The tetrahydrothieno[2,3-c]pyridine scaffold represents an important heterocyclic system in medicinal chemistry. This particular scaffold combines the structural features of thiophene and piperidine in a fused ring arrangement that offers unique spatial arrangements of functional groups for potential biological activity. The compound belongs to a broader class of heterocycles that have garnered significant attention in drug discovery efforts .

Research on related compounds has focused on various substitution patterns on the basic tetrahydrothieno[2,3-c]pyridine scaffold. The preparation and cytotoxic characterization of analogous structures, including β-aminonitriles, β-amino carboxamides, and their (thio)urea and annulated derivatives, has been documented in the literature . These studies indicate that the particular substitution pattern significantly influences biological activity.

The structural isomer 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) has also been extensively studied, particularly for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT) and interactions with α2-adrenoceptors . The difference between these isomers lies in the orientation of the thiophene ring relative to the piperidine component, which can significantly alter biological properties.

The presence of the 2-amino group on the thiophene ring is particularly noteworthy, as this feature has been identified as a key point for derivatization in related compounds, often requiring catalytic enhancement (such as with CuOAc2) to improve reactivity .

Compound ClassBiological TargetActivity LevelReference
4,5,6,7-tetrahydrothieno[2,3-c]pyridinesA549 and K562 cancer cell linesWeak to moderate antitumor activity (low μM range)
4,5,6,7-tetrahydrothieno[3,2-c]pyridineshPNMT and α2-adrenoceptorEnhanced inhibitory potency and selectivity for hPNMT
ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Matrix Scientific1371916-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 95%+1g$436
AK Scientific8623DM6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide1g$483
AK Scientific8623DM6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide2.5g$853
Matrix Scientific1371916-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 95%+2.500g$953
AK Scientific8623DM6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide5g$1213

The pricing structure reflects a modest economy of scale, with the per-gram cost decreasing slightly for larger quantities. This pricing pattern is typical for specialized research chemicals that require complex multi-step syntheses and purification procedures. The global supplier network for this compound includes companies based in China, such as Jiangsu aikang biomedical research and development co., LTD, suggesting international production capabilities .

The relatively high cost per gram indicates that this compound is primarily utilized in academic and pharmaceutical research settings, likely for investigating its potential biological activities or as an intermediate in the synthesis of more complex molecules with therapeutic potential.

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